Ditert-butyl-[di(propan-2-yloxy)phosphinothioylmethyl]-sulfanylidene-lambda5-phosphane
Overview
Description
Ditert-butyl-[di(propan-2-yloxy)phosphinothioylmethyl]-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound It is characterized by its unique structure, which includes tert-butyl groups, propan-2-yloxy groups, and a phosphinothioylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl-[di(propan-2-yloxy)phosphinothioylmethyl]-sulfanylidene-lambda5-phosphane typically involves the reaction of triisopropyl phosphite with 2,6-di-tert-butyl-4-(methoxymethyl)phenol . The reaction is carried out in the presence of a catalyst such as aluminum trichloride in toluene at elevated temperatures (around 110°C) for several hours . The yield of this reaction is generally high, making it a viable method for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl-[di(propan-2-yloxy)phosphinothioylmethyl]-sulfanylidene-lambda5-phosphane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the propan-2-yloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ditert-butyl-[di(propan-2-yloxy)phosphinothioylmethyl]-sulfanylidene-lambda5-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of ditert-butyl-[di(propan-2-yloxy)phosphinothioylmethyl]-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its unique structure allows it to interact with biological macromolecules, potentially modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-dipyridyl: A similar compound used as a ligand in coordination chemistry.
Di-tert-butyl dicarbonate: Commonly used as a reagent in organic synthesis for the protection of amines.
Uniqueness
Ditert-butyl-[di(propan-2-yloxy)phosphinothioylmethyl]-sulfanylidene-lambda5-phosphane is unique due to its combination of tert-butyl groups, propan-2-yloxy groups, and a phosphinothioylmethyl moiety. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
ditert-butyl-[di(propan-2-yloxy)phosphinothioylmethyl]-sulfanylidene-λ5-phosphane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O2P2S2/c1-12(2)16-19(21,17-13(3)4)11-18(20,14(5,6)7)15(8,9)10/h12-13H,11H2,1-10H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNIMDIBSHFDGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=S)(CP(=S)(C(C)(C)C)C(C)(C)C)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O2P2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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